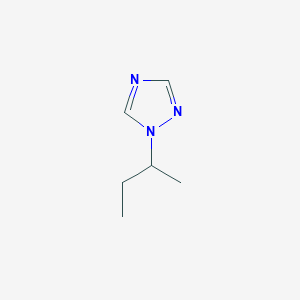

1H-1,2,4-Triazole, 1-(1-methylpropyl)-

Description

Historical Context and Evolution of 1,2,4-Triazole (B32235) Chemistry

The journey of 1,2,4-triazole chemistry began in the late 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. Early research focused on understanding the fundamental reactivity and properties of the parent triazole ring. Over the decades, chemists have developed a plethora of synthetic methodologies, such as the Pellizzari and Einhorn-Brunner reactions, to construct this heterocyclic core. These classical methods have been continually refined and supplemented by modern synthetic strategies, offering more efficient and versatile routes to a vast library of 1,2,4-triazole derivatives. The evolution of analytical techniques, including NMR spectroscopy and X-ray crystallography, has been instrumental in elucidating the tautomeric forms and structural isomers of substituted 1,2,4-triazoles.

Contemporary Significance of N-Substituted 1,2,4-Triazoles in Organic and Materials Science Research

In recent years, N-substituted 1,2,4-triazoles have garnered immense interest in both organic and materials science research. The introduction of a substituent on one of the nitrogen atoms of the triazole ring profoundly influences the molecule's steric and electronic properties, leading to a diverse range of applications. In organic synthesis, N-substituted triazoles serve as versatile intermediates and ligands in catalysis.

The field of materials science has also witnessed the growing importance of N-substituted 1,2,4-triazoles. Their nitrogen-rich structure makes them valuable components in the design of energetic materials and coordination polymers. Furthermore, the ability of the triazole ring to engage in hydrogen bonding and other non-covalent interactions has been exploited in the development of supramolecular assemblies and functional organic materials.

Scope and Research Focus on 1H-1,2,4-Triazole, 1-(1-methylpropyl)- and Related N-Alkyl Derivatives

This article will now narrow its focus to a specific, yet representative, member of the N-substituted 1,2,4-triazole family: 1H-1,2,4-Triazole, 1-(1-methylpropyl)- . This compound, featuring a sec-butyl group attached to the N1 position of the triazole ring, embodies the fundamental characteristics of N-alkyl-1,2,4-triazoles.

Research into N-alkyl derivatives of 1,2,4-triazole often revolves around their synthesis, characterization, and the influence of the alkyl substituent on their physical and chemical properties. A key aspect of the synthesis of such compounds is the regioselectivity of the N-alkylation reaction. The 1,2,4-triazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N4 position. Studies have shown that the reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the ratio of the resulting N1 and N4 isomers. researchgate.net Generally, the formation of the 1-alkyl-1,2,4-triazole is favored. researchgate.net

The characterization of these derivatives heavily relies on spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy are invaluable tools for distinguishing between the N1 and N4 isomers based on the chemical shifts of the triazole ring protons and carbons.

While specific in-depth research on 1H-1,2,4-Triazole, 1-(1-methylpropyl)- is not extensively documented in publicly available literature, its properties can be inferred from studies on analogous 1-alkyl-1,2,4-triazoles. The data presented in the following tables are representative of the type of information gathered in the study of this class of compounds and are based on general knowledge and data for similar N-alkyl derivatives.

Table 1: General Properties of 1-Alkyl-1H-1,2,4-Triazoles

| Property | Description |

| Physical State | Typically liquids or low-melting solids at room temperature. |

| Solubility | Generally soluble in a range of organic solvents. |

| Boiling Point | Increases with the size of the alkyl group. |

| Stability | The 1,2,4-triazole ring is aromatic and thus relatively stable. |

Table 2: Representative Spectroscopic Data for 1-Alkyl-1H-1,2,4-Triazoles

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Two distinct singlets for the C3-H and C5-H protons of the triazole ring. The chemical shifts of these protons are indicative of the N1 substitution pattern. Signals corresponding to the alkyl group protons are also present. |

| ¹³C NMR | Two signals for the C3 and C5 carbons of the triazole ring, with chemical shifts that help confirm the N1 substitution. Signals for the carbons of the alkyl substituent are also observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the 1-alkyl-1,2,4-triazole is typically observed, along with characteristic fragmentation patterns. |

The study of a homologous series of N-alkyl-1,2,4-triazoles, including derivatives like 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, allows for a systematic investigation of structure-property relationships. Understanding how the nature of the alkyl group influences factors such as reactivity, solubility, and intermolecular interactions is crucial for the rational design of new functional molecules in organic and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63936-01-6 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-butan-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C6H11N3/c1-3-6(2)9-5-7-4-8-9/h4-6H,3H2,1-2H3 |

InChI Key |

HOZBBTBEEKCTTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=NC=N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1h 1,2,4 Triazole, 1 1 Methylpropyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like 1H-1,2,4-Triazole, 1-(1-methylpropyl)-. By analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N, one can determine the connectivity and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.

¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. For 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, the spectrum would show characteristic signals for the two protons on the triazole ring and the protons of the 1-methylpropyl (sec-butyl) group. The triazole protons (H3 and H5) would appear as singlets in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the sec-butyl group would show more complex splitting patterns (multiplets) in the aliphatic region (typically δ 0.9-4.5 ppm) due to spin-spin coupling.

¹³C NMR Spectroscopy : This spectrum reveals the number of unique carbon environments. The triazole ring carbons (C3 and C5) would appear at distinct chemical shifts in the downfield region (typically δ 140-155 ppm). mdpi.com The four carbons of the sec-butyl group would resonate in the upfield aliphatic region. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1H-1,2,4-Triazole, 1-(1-methylpropyl)- Note: These are estimated values based on analogous structures; actual experimental values may vary.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Triazole | C3-H | ~8.0 - 8.5 | ~143 - 146 | Singlet (s) |

| Triazole | C5-H | ~8.3 - 8.8 | ~151 - 154 | Singlet (s) |

| sec-Butyl | N-CH | ~4.2 - 4.5 | ~55 - 60 | Sextet or Multiplet |

| sec-Butyl | CH₂ | ~1.8 - 2.1 | ~28 - 32 | Multiplet |

| sec-Butyl | CH₃ (ethyl part) | ~0.8 - 1.0 | ~10 - 12 | Triplet (t) |

| sec-Butyl | CH₃ (methyl part) | ~1.3 - 1.5 | ~19 - 22 | Doublet (d) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment maps the correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the methine (CH) proton of the sec-butyl group and the protons of the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups, confirming the connectivity within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the N-CH proton of the sec-butyl group to the C3 and C5 carbons of the triazole ring, confirming the point of attachment of the alkyl group to the N1 position of the triazole. mdpi.com

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the triazole ring. semanticscholar.org Since the 1,2,4-triazole (B32235) ring contains three distinct nitrogen atoms (N1, N2, and N4), this technique can be used to:

Confirm the site of alkylation. The chemical shift of the N1 nitrogen would be significantly different from that of N2 and N4 and would differ from the shifts in the unsubstituted 1,2,4-triazole.

Study tautomeric equilibria in related derivatives. semanticscholar.org

Investigate intermolecular interactions, such as hydrogen bonding.

Long-range ¹H-¹⁵N HMBC experiments are particularly useful for assigning the nitrogen signals by correlating them to known proton signals. researchgate.net

Diffusion-Ordered NMR Spectroscopy (DOSY) for Supramolecular Studies

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk While not typically used for the primary structural elucidation of a small, pure molecule, it is invaluable for studying:

Purity Assessment : It can confirm the presence of a single species in solution. Impurities would diffuse at different rates and appear at different vertical positions in the 2D DOSY plot.

Supramolecular Interactions : If the molecule participates in aggregation or forms complexes with other molecules, DOSY can detect these larger species due to their slower diffusion rates compared to the monomeric form. ucsb.edu

Molecular Weight Estimation : By calibrating with standards of known molecular weight, DOSY can provide an estimate of the molecular weight of the analyte in solution. nih.govrsc.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS/HRMS) for Molecular Weight and Formula Determination

ESI-MS : As a soft ionization technique, ESI is ideal for analyzing triazole derivatives. It typically generates a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. For 1H-1,2,4-Triazole, 1-(1-methylpropyl)- (C₆H₁₁N₃, Molecular Weight: 125.18 g/mol ), the primary ion observed in positive-ion mode ESI-MS would be at m/z 126.19.

HRMS (High-Resolution Mass Spectrometry) : HRMS measures the m/z value with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion, confirming that the observed mass corresponds to the expected formula of C₆H₁₁N₃.

Fragmentation Analysis : By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern is produced. Common fragmentation pathways for N-alkyl triazoles involve the cleavage of the N-alkyl bond. The loss of the sec-butyl group (C₄H₉•, 57.12 Da) or butene (C₄H₈, 56.11 Da) from the protonated molecule would be an expected and diagnostic fragmentation pathway. Analysis of these fragments helps to confirm the structure of the parent molecule. nih.govdoi.org

Detailed Investigation of Fragmentation Pathways and Mechanisms of N-Alkyl-1,2,4-Triazoles

The mass spectrometric fragmentation of N-alkyl-1,2,4-triazoles provides significant structural information. Under electron ionization (EI), the fragmentation process is typically initiated by the ionization of the molecule, leading to a molecular ion (M+•). The subsequent fragmentation pathways involve the cleavage of the N-alkyl substituent and the rupture of the triazole ring itself. researchgate.net

For an N-alkyl substituted 1,2,4-triazole, a primary fragmentation event is the cleavage of the C-C bond beta to the nitrogen atom of the triazole ring. This is a common pathway for alkyl-substituted aromatic systems, leading to the formation of a stable resonating cation. In the case of 1-(1-methylpropyl)-1H-1,2,4-triazole, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a prominent ion. Another significant fragmentation is the alpha-cleavage, involving the loss of a propyl radical to form an ion corresponding to the protonated triazole ring.

The triazole ring itself undergoes characteristic fragmentation, often involving the sequential loss of neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN). rsc.orgijsr.net The cleavage of the N1-N2 and C5-N4 bonds is a common initiation step for ring fragmentation. ijsr.net The fragmentation pattern can be complex, but key fragment ions can be diagnostic for the 1,2,4-triazole core. For instance, the loss of N₂ from the molecular ion is a characteristic fragmentation pathway for many nitrogen-containing heterocyclic compounds. rsc.org Subsequent loss of HCN or substituted nitrile species from the remaining fragment can also occur.

A proposed fragmentation pathway for 1-(1-methylpropyl)-1H-1,2,4-triazole would involve the following key steps:

α-Cleavage: Loss of a propyl radical ([M - C₃H₇]⁺).

β-Cleavage: Loss of an ethyl radical ([M - C₂H₅]⁺), leading to a highly stable secondary carbocation resonance-stabilized by the triazole ring. This is often the base peak.

Ring Fragmentation:

Loss of a neutral nitrogen molecule ([M - N₂]⁺•).

Loss of the entire alkyl group to yield the triazole cation ([C₂H₂N₃]⁺).

Cleavage of the ring to lose HCN ([M - HCN]⁺•).

The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions and neutral species.

| Proposed Fragment Ion | m/z Value | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | 125 | - | Molecular Ion |

| [M - C₂H₅]⁺ | 96 | •C₂H₅ (Ethyl radical) | β-Cleavage of the alkyl chain |

| [M - C₃H₇]⁺ | 82 | •C₃H₇ (Propyl radical) | α-Cleavage of the alkyl chain |

| [C₂H₂N₃]⁺ | 68 | •C₄H₉ (Butyl radical) | Cleavage of the N-C bond |

| [M - N₂]⁺• | 97 | N₂ (Nitrogen gas) | Triazole ring fragmentation |

| [M - HCN]⁺• | 98 | HCN (Hydrogen cyanide) | Triazole ring fragmentation |

Differentiation Between Isomeric 1,2,4-Triazole Derivatives via MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomeric compounds, including N-substituted 1,2,4-triazoles. Isomers, such as 1-alkyl-1,2,4-triazoles and 4-alkyl-1,2,4-triazoles, often produce molecular ions with the same mass-to-charge ratio, making them indistinguishable by conventional mass spectrometry. However, their different substitution patterns lead to distinct fragmentation pathways upon collision-induced dissociation (CID) in an MS/MS experiment. nih.gov

The differentiation relies on the fact that the position of the alkyl substituent influences the stability of the bonds within the triazole ring and the subsequent fragmentation cascade. For example, the fragmentation of the protonated molecule [M+H]⁺ can be highly informative. The protonation site can differ between isomers, leading to unique product ions.

In 1-substituted isomers, fragmentation might preferentially involve the N1-N2 bond, whereas in 4-substituted isomers, the fragmentation might be directed by the substituent at the N4 position, leading to different neutral losses or fragment ion structures. The presence or absence of specific marker ions, or significant differences in the relative abundances of common fragment ions, can serve as a reliable basis for isomer identification. nih.gov For instance, the rearrangement of a protonated 1,2,3-triazole to a 1,2,3-thiadiazole (B1210528) has been observed in the gas phase, a process that yields characteristic fragment ions allowing for clear differentiation from its isomer. nih.gov A similar principle applies to 1,2,4-triazole isomers, where isomer-specific rearrangements or bond cleavages can be identified through MS/MS and MS³ experiments.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction of N-Substituted 1,2,4-Triazoles

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. Numerous studies on N-substituted 1,2,4-triazoles have provided detailed insights into their molecular geometries, including exact bond lengths, bond angles, and torsion angles. nih.govmdpi.com

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/c | N/A | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | N/A | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | N/A | mdpi.com |

| 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts | N/A | N/A | C-N: 1.292-1.375, N-N: 1.292-1.375 | nih.gov |

Conformational Analysis in the Crystalline State

The conformation of N-substituted 1,2,4-triazoles in the crystalline state primarily concerns the orientation of the substituent relative to the plane of the triazole ring. The flexibility of an alkyl chain, such as the 1-methylpropyl group, allows for various possible conformations. X-ray crystallography reveals the preferred conformation adopted by the molecule to achieve the most stable packing arrangement in the crystal.

For substituents containing aryl groups, the torsion angle between the plane of the triazole ring and the plane of the aryl ring is a key conformational parameter. In many 1-alkyl-4-aryl-1,2,4-triazolium salts, the phenyl ring is nearly coplanar with the triazole ring, though in some cases it can be almost perpendicular, with torsion angles ranging from 3.1° to 65.1°. nih.gov For a flexible alkyl group like 1-methylpropyl, the conformation will be determined by a balance of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. The specific torsion angles along the N-C and C-C bonds of the alkyl chain define its three-dimensional shape.

Analysis of Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of N-substituted 1,2,4-triazoles is governed by a network of non-covalent intermolecular interactions, which dictate the final supramolecular architecture. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. bohrium.com

Hydrogen Bonding: In the absence of strong hydrogen bond donors like -OH or -NH₂, weaker C-H···N and C-H···π interactions become significant in organizing the crystal structure. For 1-(1-methylpropyl)-1H-1,2,4-triazole, the hydrogen atoms on the alkyl chain can act as donors, forming C-H···N hydrogen bonds with the nitrogen atoms of the triazole rings of adjacent molecules. In crystals of 1-alkyl-4-aryl-1,2,4-triazol-1-ium halides, C-H···halide hydrogen bonds are the predominant intermolecular interaction. nih.gov For phenolic derivatives of 1,2,4-triazole, strong O-H···N hydrogen bonds link molecules together. nih.gov

π-π Stacking: The aromatic 1,2,4-triazole ring can participate in π-π stacking interactions. These interactions occur between the electron-rich π systems of parallel-oriented triazole rings in neighboring molecules. researchgate.net These stacking interactions contribute significantly to the stability of the crystal lattice, often resulting in layered or columnar structures. The presence of π-π stacking is often confirmed by shape index and curvedness surface analyses derived from crystallographic data. mdpi.com In some structures, π-π interactions are observed between triazole and phenyl rings, with ring-centroid separations typically around 3.8-3.9 Å. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions, providing percentages of different types of contacts (e.g., H···H, C···H, N···H) that contribute to the crystal packing. bohrium.comrsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups and characterizing the vibrational modes of molecules. The vibrational spectra of 1,2,4-triazole and its derivatives have been studied extensively, with assignments often supported by quantum chemical calculations. researchgate.netnih.govnih.gov

The spectrum of an N-substituted triazole like 1-(1-methylpropyl)-1H-1,2,4-triazole will exhibit characteristic bands corresponding to the vibrations of the alkyl group and the triazole ring.

Alkyl Group Vibrations:

C-H Stretching: Aliphatic C-H stretching vibrations from the methylpropyl group are expected in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups typically appear in the 1350-1470 cm⁻¹ range.

Triazole Ring Vibrations:

C-H Stretching: The aromatic C-H stretching of the triazole ring gives rise to bands above 3000 cm⁻¹, often observed around 3030-3130 cm⁻¹. researchgate.net

Ring Stretching (C=N, N=N): The stretching vibrations of the C=N and N=N bonds within the ring are characteristic and appear in the 1400-1600 cm⁻¹ region. ijsr.net These are often strong and can be considered "marker bands" for the triazole ring. nih.gov

Ring Breathing and Deformation: Vibrations involving the entire ring structure (breathing modes) and various in-plane and out-of-plane deformation modes occur at lower frequencies, typically below 1300 cm⁻¹. asianpubs.org

The interpretation of the vibrational spectra of triazoles can be complex due to strong associations in the condensed state, which can lead to broad and overlapping bands, particularly in the region above 2000 cm⁻¹. asianpubs.org

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| 3030 - 3130 | Aromatic C-H stretch | Stretching | researchgate.net |

| 2850 - 3000 | Aliphatic C-H stretch | Stretching | General |

| 1550 - 1600 | N=N stretch | Stretching | ijsr.netresearchgate.net |

| 1400 - 1550 | C=N / C=C aromatic stretch | Ring Stretching | ijsr.netresearchgate.net |

| 1350 - 1470 | Aliphatic C-H bend | Bending | General |

| 1000 - 1300 | Ring modes (breathing, deformation) | In-plane bending | asianpubs.org |

UV-Visible Spectroscopy and Photophysical Characterization

The electronic absorption characteristics of 1H-1,2,4-triazole and its derivatives are primarily dictated by the electronic transitions within the heterocyclic ring system. The unsubstituted 1H-1,2,4-triazole core exhibits weak absorption in the ultraviolet region, a characteristic feature of many simple azoles. ijsr.net The introduction of substituents onto the triazole ring can significantly influence the position and intensity of these absorption bands.

Detailed spectroscopic data specifically for 1H-1,2,4-Triazole, 1-(1-methylpropyl)- is not extensively documented in publicly accessible literature. However, the UV-visible absorption properties can be inferred from studies on the parent compound and closely related alkyl-substituted derivatives. For simple 1,2,4-triazoles, the primary electronic transitions are typically of the π → π* and n → π* type. The unsubstituted 1,2,4-triazole shows a very weak absorption at approximately 205 nm. ijsr.net Studies on 1-methyl-1,2,4-triazole (B23700) have been conducted in the vacuum ultraviolet (VUV) region, revealing a complex absorption plateau between 6-7 eV, which corresponds to the far UV range. nih.goved.ac.uk

The attachment of a simple alkyl group, such as the 1-methylpropyl (sec-butyl) group, to a nitrogen atom of the triazole ring is generally not expected to cause a significant bathochromic (red) or hypsochromic (blue) shift of the main absorption bands compared to the N-methyl derivative. This is because the alkyl group is not a chromophore and its electronic effect on the triazole's π-system is minimal. Therefore, the UV absorption maximum (λmax) for 1H-1,2,4-Triazole, 1-(1-methylpropyl)- is expected to be in the far ultraviolet region, similar to other simple N-alkyl-1,2,4-triazoles.

In contrast, the introduction of chromophoric or auxochromic substituents leads to more distinct and shifted absorption bands. For instance, 5-substituted-3-mercapto-1,2,4-triazoles exhibit two maximum absorption bands in the ranges of 252-256 nm and 288-298 nm, with the longer wavelength absorption attributed to the C=S chromophore. ijsr.net Similarly, other derivatives with extended conjugation or aromatic substituents show absorption at longer wavelengths. rdd.edu.iqnih.gov

The photophysical properties, such as fluorescence, are not a prominent feature of simple, unconjugated 1,2,4-triazoles. Significant fluorescence is typically observed only in derivatives that contain extended π-systems or specific fluorophores, where the triazole ring may act as a linker or an auxiliary component. nih.govnih.gov For derivatives of 4H-1,2,4-triazole conjugated with aromatic systems, strong luminescence has been reported. nih.govmdpi.com Given the lack of an extended conjugated system, 1H-1,2,4-Triazole, 1-(1-methylpropyl)- is not expected to exhibit significant fluorescence in the UV-visible range.

The following table summarizes the typical UV absorption data for the parent 1,2,4-triazole and related derivatives to provide context.

Interactive Data Table: UV-Visible Absorption Data for 1,2,4-Triazole Derivatives

| Compound Name | λmax (nm) | Solvent/Phase | Notes | Reference |

| 1H-1,2,4-Triazole | ~205 | Not Specified | Very weak absorption. | ijsr.net |

| 1-Methyl-1,2,4-triazole | 115-245 (VUV range) | Gas Phase | Study focused on electronic states in the vacuum UV. | nih.goved.ac.uk |

| 5-Substituted-3-mercapto-1,2,4-triazoles | 252-256 and 288-298 | Ethanolic Solution | Absorption due to the triazole ring and the C=S chromophore. | ijsr.net |

| Various Schiff Base Derivatives of 1,2,4-triazole | 215-260, 290-310, 308-312 | Not Specified | n→π* transitions. | rdd.edu.iq |

| 1,3,5-Triphenyl-1H-1,2,4-triazole | ~255 | Not Specified | π→π* transition of the conjugated system. | nist.gov |

Computational Chemistry and Theoretical Investigations of N Alkyl 1,2,4 Triazoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For N-alkyl-1,2,4-triazoles, a multi-tiered approach involving various computational methods is often employed to balance accuracy and computational cost.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties and equilibrium geometries of 1,2,4-triazole (B32235) derivatives due to its favorable balance of computational cost and accuracy. ntu.edu.iqdnu.dp.ua Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), have been successfully applied to related heterocyclic systems to calculate structural and electronic parameters. ntu.edu.iqresearchgate.net

For 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, DFT calculations are used to perform geometry optimization, starting from an initial predicted structure. The optimization process seeks the lowest energy conformation of the molecule. The 1,2,4-triazole ring itself is known to be planar. wikipedia.org The attached 1-methylpropyl (sec-butyl) group introduces a chiral center and rotational degrees of freedom. DFT calculations would predict the preferred orientation of the alkyl group relative to the plane of the triazole ring.

Table 1: Predicted Geometrical Parameters for 1-(1-methylpropyl)-1H-1,2,4-triazole based on DFT Calculations of Analogous Compounds Note: These are estimated values based on data for 1H-1,2,4-triazole and standard bond lengths. Actual values would require specific DFT calculations for the title compound.

| Parameter | Bond/Angle | Predicted Value | Reference/Basis for Prediction |

| Bond Length | N1–C5 | ~1.35 Å | DFT calculations on 1,2,4-triazoles ntu.edu.iq |

| C5–N4 | ~1.33 Å | DFT calculations on 1,2,4-triazoles ntu.edu.iq | |

| N4–N3 | ~1.38 Å | DFT calculations on 1,2,4-triazoles ntu.edu.iq | |

| N3–C2 | ~1.32 Å | DFT calculations on 1,2,4-triazoles ntu.edu.iq | |

| C2–N1 | ~1.36 Å | DFT calculations on 1,2,4-triazoles ntu.edu.iq | |

| N1–C(alkyl) | ~1.47 Å | Standard sp2 N–sp3 C single bond | |

| Bond Angle | C2–N1–C5 | ~105-108° | Ab initio studies on 1-methyl-1,2,4-triazole (B23700) nih.gov |

| N1–C5–N4 | ~114° | Ab initio studies on 1-methyl-1,2,4-triazole nih.gov | |

| C5–N4–N3 | ~103-105° | Ab initio studies on 1-methyl-1,2,4-triazole nih.gov |

For highly accurate electronic energy and property predictions, especially for excited states and ionization potentials, high-level ab initio methods such as Coupled-Cluster (CC) theory or multi-reference configuration interaction (MRCI) are employed. nih.gov These methods, while computationally expensive, provide benchmark data against which the accuracy of more routine methods like DFT can be judged.

A detailed study on the electronic states of 1H-1,2,4-triazole and its simple N-alkyl derivative, 1-methyl-1,2,4-triazole, utilized ab initio MRCI procedures. nih.govirjweb.com This work provided precise values for ionization energies and characterized the complex nature of the cation states, revealing significant skeletal twisting in the second cation state. nih.govirjweb.com

While such benchmark calculations have not been specifically reported for 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, the results from the 1-methyl-1,2,4-triazole study serve as a crucial reference. nih.gov They establish a baseline for the electronic behavior of N-alkylated triazoles and would be essential for calibrating DFT functionals intended for studying the larger 1-(1-methylpropyl) analogue or other members of this chemical family.

Semi-empirical quantum mechanics methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative for initial molecular modeling. These methods are particularly useful for exploring the potential energy surfaces of larger molecules or for generating plausible starting geometries for more accurate, higher-level calculations like DFT. researchgate.net

In the context of substituted 1,2,4-triazoles, semi-empirical methods have been used to perform initial geometry optimizations and to calculate properties like heats of formation and dipole moments. researchgate.net For 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, a semi-empirical method could be used to quickly screen different rotameric conformations of the sec-butyl group to identify low-energy structures. These optimized geometries would then serve as inputs for more rigorous DFT or ab initio calculations, saving considerable computational time.

Molecular Orbital Analysis

The study of molecular orbitals (MOs) is critical for understanding a molecule's chemical reactivity, electronic transitions, and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comwikipedia.org A large gap generally implies high stability and low reactivity. wikipedia.org

For 1,2,4-triazoles, the HOMO is typically a π-orbital distributed over the heterocyclic ring, while the LUMO is a corresponding π*-antibonding orbital. The introduction of an alkyl group at the N1 position, such as a methyl or 1-methylpropyl group, acts as a weak electron-donating group through an inductive effect. This substitution is expected to raise the energy of the HOMO slightly while having a less pronounced effect on the LUMO. Consequently, N-alkylation generally leads to a slight reduction in the HOMO-LUMO gap compared to the unsubstituted 1H-1,2,4-triazole.

Table 2: Comparison of Frontier Orbital Energies and HOMO-LUMO Gaps for 1,2,4-Triazoles (eV) Note: Values for 1-(1-methylpropyl)-1H-1,2,4-triazole are predictive, based on trends from simpler analogues.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) |

| 1H-1,2,4-Triazole | Experimental (VUV/UPS) nih.gov | -10.51 | - | - |

| 1-Methyl-1,2,4-triazole | Experimental (VUV/UPS) nih.gov | -10.15 | - | - |

| Various Triazoles | DFT/B3LYP researchgate.net | -5.7 to -6.2 | -1.0 to -1.4 | ~4.3 to 5.1 |

| 1-(1-methylpropyl)-1H-1,2,4-triazole | Predicted Trend | Slightly higher than 1-methyl | Similar to 1-methyl | Slightly lower than 1-methyl |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions by translating the complex wavefunctions from a quantum calculation into a more intuitive, localized framework. It provides "natural" atomic charges, which are generally considered more reliable than those derived from other methods like Mulliken population analysis.

For 1,2,4-triazoles, NBO analysis reveals the expected high electronegativity of the nitrogen atoms, which draw electron density from the carbon atoms of the ring. researchgate.net This results in negative partial charges on the nitrogen atoms and positive partial charges on the ring carbons. The hydrogen atoms attached to the ring carbons also carry a positive charge. The N4 atom is often identified as a primary site for protonation or electrophilic attack. dnu.dp.ua

In 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, the sec-butyl group would be expected to have a minor influence on the charge distribution within the triazole ring via its weak positive inductive effect (+I). This would lead to a very slight increase in electron density on the N1 atom to which it is attached, with negligible effects on the more distant atoms in the ring compared to the parent compound.

Table 3: Representative Natural Atomic Charges for the 1H-1,2,4-Triazole Ring Note: These are typical charge distributions based on DFT/NBO calculations of related triazole systems. Specific values for the 1-(1-methylpropyl) derivative would require dedicated calculation.

| Atom | Expected NBO Net Charge (a.u.) |

| N1 | -0.3 to -0.4 |

| C2 | +0.2 to +0.3 |

| N3 | -0.4 to -0.5 |

| N4 | -0.4 to -0.5 |

| C5 | +0.2 to +0.3 |

Conformational Analysis and Potential Energy Surfaces of N-Alkyl Side Chains

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the conformational space of such molecules. This is achieved by performing a Potential Energy Surface (PES) scan, which involves systematically rotating the dihedral angle of the N-C bond of the side chain and calculating the corresponding energy at each step. The resulting PES plot maps out the energy of the molecule as a function of its geometry, revealing low-energy stable conformations (conformers or rotamers) and the energy barriers that separate them.

For the 1-(1-methylpropyl)- side chain, rotation around the N1-C(sec-butyl) bond would generate various staggered and eclipsed conformations. The most stable conformers are typically those that minimize steric hindrance between the bulky ethyl and methyl groups of the side chain and the planar triazole ring. While specific PES data for 1-(1-methylpropyl)-1H-1,2,4-triazole is not extensively detailed in the available literature, the principles of such analyses are well-established for similar heterocyclic systems. ekb.egekb.eg Theoretical studies on related flexible molecules demonstrate that stable conformations are often stabilized by various intra- and intermolecular interactions. researchgate.net The analysis of these potential energy surfaces is crucial for understanding molecular recognition, reactivity, and the physical properties of N-alkyl-1,2,4-triazoles.

Tautomerism Studies of 1,2,4-Triazole Derivatives

Prototropic tautomerism is a fundamental characteristic of the 1,2,4-triazole ring system, where a hydrogen atom can migrate between the different nitrogen atoms. researchgate.net This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. Computational studies provide essential data on the relative energies and stabilities of these tautomeric forms.

Relative Stability of Tautomers (N1-H, N2-H, N4-H)

For substituted 1,2,4-triazoles, three primary tautomers are possible: the 1H, 2H, and 4H forms, corresponding to the hydrogen atom being attached to the N1, N2, or N4 position, respectively. Numerous theoretical studies have shown that the relative stability of these tautomers can vary significantly. For the parent 1,2,4-triazole, the 1H-1,2,4-triazole tautomer is generally found to be more stable than the 4H-1,2,4-triazole form. nih.gov In substituted derivatives, computational calculations have frequently identified the N4-H tautomer as the least stable form. The energy difference between tautomers is a key factor in determining their equilibrium population in different environments.

| Tautomer | General Stability Order | Notes |

|---|---|---|

| 1H-tautomer | Often the most stable | Stability is influenced by substituent effects. |

| 2H-tautomer | Variable stability | Can be stabilized by certain substituents. |

| 4H-tautomer | Often the least stable | Generally less favored in unsubstituted and many substituted triazoles. nih.gov |

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the triazole ring plays a decisive role in modulating the tautomeric equilibrium. researchgate.net Computational models are invaluable for systematically studying these substituent effects. The position and character (electron-donating or electron-withdrawing) of a substituent can alter the electron density distribution in the ring, thereby stabilizing or destabilizing certain tautomeric forms.

For instance, studies on various substituted 1,2,4-triazoles have shown that the preference for the 1H or 2H tautomer is strongly dependent on the substituent. The presence of phenyl groups with electron-donating substituents, such as a hydroxyl (-OH) group, has been noted to favor activity in certain biological contexts, which may be linked to tautomeric preference. nih.gov Conversely, the length of an alkyl chain on the N4 position can influence activity, with longer chains sometimes leading to a decrease. nih.gov These findings highlight the complex interplay between substituent electronics, sterics, and the resulting tautomeric preferences, which can be effectively modeled and predicted using quantum chemical calculations.

| Substituent Type | Position | Effect on Tautomer Stability | Example |

|---|---|---|---|

| Electron-donating (e.g., -OH, -NH2) | C3 or C5 | Can increase the stability of the 2H-tautomer. | 3-amino-1,2,4-triazole |

| Electron-withdrawing (e.g., -NO2) | C3 or C5 | Can influence the relative stability between 1H and 2H forms. | 3-nitro-1,2,4-triazole |

| Aryl groups | C3 or C5 | Can significantly alter tautomeric equilibrium based on their own substituents. | 5-Aryl-3-alkylthio-1,2,4-triazoles dnu.dp.ua |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions involving 1,2,4-triazoles. DFT calculations are particularly useful for mapping reaction pathways, identifying transition states, and determining activation energies. A key reaction for the synthesis of compounds like 1-(1-methylpropyl)-1H-1,2,4-triazole is the N-alkylation of the 1,2,4-triazole ring.

The 1,2,4-triazole anion is an ambident nucleophile, meaning that alkylation can potentially occur at different nitrogen atoms (N1 or N4). researchgate.net Computational studies help explain the observed regioselectivity of these reactions. By calculating reactivity descriptors such as Fukui functions, Highest Occupied Molecular Orbital (HOMO) distributions, and partial atomic charges, researchers can predict the most nucleophilic site on the triazole ring under specific reaction conditions. dnu.dp.uabohrium.com These calculations can explain why N-alkylation often predominantly yields the N1-substituted product over the N4-substituted isomer, providing a theoretical basis for experimental observations and helping to optimize synthetic strategies. researchgate.netbohrium.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic parameters through quantum chemical calculations is an essential tool for the structural characterization of novel compounds. For N-alkyl-1,2,4-triazoles, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies provide data that can be directly compared with experimental spectra to confirm molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com The process involves first optimizing the molecule's geometry at a given level of theory, followed by a GIAO calculation to determine the isotropic shielding values for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane. This computational approach is powerful enough to distinguish between different regioisomers (e.g., N1- vs. N4-alkylated products) and even different conformers of the same molecule. researchgate.netcomporgchem.com The correlation between calculated and experimental shifts is often excellent, providing a high degree of confidence in structural assignments. mdpi.com

Similarly, IR frequencies can be calculated from the second derivatives of energy with respect to atomic coordinates. These calculations yield the fundamental vibrational frequencies and their corresponding intensities, allowing for the simulation of a theoretical IR spectrum. researchgate.netacs.org Comparing this simulated spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretches, N-H bends, or ring vibrations, further confirming the compound's identity and structure. researchgate.netnih.gov

| Spectroscopic Technique | Computational Method | Application | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT/GIAO | Determination of alkylation site (N1 vs. N4); structural confirmation. | researchgate.net |

| IR Spectroscopy | DFT (Frequency Calculation) | Assignment of vibrational bands; confirmation of functional groups. | nih.gov |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and absorption spectra. | elixirpublishers.com |

Chemical Reactivity and Transformation Mechanisms of 1h 1,2,4 Triazole, 1 1 Methylpropyl

Electrophilic Substitution Reactions at Nitrogen Atoms

Electrophilic attack on the 1,2,4-triazole (B32235) ring predominantly occurs at the nitrogen atoms due to their available lone pairs of electrons. chemicalbook.com In 1-substituted 1,2,4-triazoles like 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, the N-1 position is already occupied by the alkyl group. The remaining nitrogen atoms, N-2 and N-4, are potential sites for electrophilic substitution.

Generally, further alkylation or protonation of 1-alkyl-1,2,4-triazoles occurs regioselectively at the N-4 position. chemicalbook.comnih.gov This leads to the formation of a quaternary 1-alkyl-4-substituted-1,2,4-triazolium salt. The reaction of 1-alkyl-1,2,4-triazoles with various alkylating agents under neat conditions can produce these quaternary salts in high yields. nih.gov

Protonation also occurs readily at the N-4 position. For instance, the parent 1H-1,2,4-triazole is easily protonated at N-4 in the presence of strong acids like concentrated HCl to form the corresponding triazolium chloride. chemicalbook.com This behavior is expected to be similar for 1-alkylated derivatives.

Table 1: Examples of Electrophilic Substitution at Nitrogen in 1-Alkyl-1,2,4-Triazoles

| Reactant (1-Alkyl-1,2,4-Triazole) | Electrophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | 1-Iodo-2,2,3,3,3-pentafluoropropane | Neat, 100-120 °C | 1-Methyl-4-(2,2,3,3,3-pentafluoropropyl)-1H-1,2,4-triazolium iodide | nih.gov |

| 1-Butyl-1H-1,2,4-triazole | Fluorinated alkyl halides | Neat, 100-120 °C | 1-Butyl-4-(fluoroalkyl)-1H-1,2,4-triazolium halide | nih.gov |

| 1H-1,2,4-Triazole | Concentrated HCl | Aqueous | 1,2,4-Triazolium chloride (protonation at N-4) | chemicalbook.com |

Nucleophilic Substitution Reactions at Ring Carbon Atoms

The carbon atoms of the 1H-1,2,4-triazole ring (C-3 and C-5) are electron-deficient due to the adjacent electronegative nitrogen atoms. This property makes them susceptible to nucleophilic attack, although such reactions often require activation of the ring or harsh conditions. chemicalbook.com

A significant advancement in the functionalization of the triazole ring is through direct C-H activation. For 1-alkyl-1,2,4-triazoles, regioselective C-H arylation can be achieved at the C-5 position under catalytic conditions. nih.gov This palladium- or copper-catalyzed reaction allows for the formation of a C-C bond, effectively substituting a hydrogen atom with an aryl group. This method provides a direct route to 3,5-disubstituted 1,2,4-triazoles. nih.govresearchgate.net The electronic character of the C-H bonds and the specific catalytic system are crucial for achieving high regioselectivity. researchgate.net

Ring Stability and Rearrangement Processes

The 1,2,4-triazole ring is known for its high thermodynamic stability, making it generally resistant to cleavage. nih.gov This stability is attributed to its aromatic character. Degradation typically requires significant energy input, such as high temperatures. For example, the parent 1H-1,2,4-triazole undergoes decomposition at its boiling point of 260°C. chemicalbook.com

While specific degradation pathways for 1-(1-methylpropyl)-1H-1,2,4-triazole are not extensively documented, potential mechanisms under harsh oxidative conditions can be inferred from studies on other alkyl-substituted aromatic compounds. nih.gov Oxidative degradation initiated by radicals (e.g., hydroxyl radicals) could involve radical addition to the ring. The resulting intermediate may react with oxygen to form a peroxy species, which can then rearrange to form a bicyclic intermediate that subsequently undergoes ring cleavage. nih.gov This would lead to the formation of various smaller, non-cyclic molecules.

1,2,4-Triazole derivatives can undergo intramolecular rearrangements, with the Dimroth rearrangement being a notable example. benthamscience.com This type of rearrangement involves the isomerization of the heterocyclic ring, typically through a ring-opening and ring-closure sequence. rsc.orgbeilstein-journals.org The process can be facilitated by acidic, basic, or thermal conditions and results in the migration of substituents between endocyclic and exocyclic positions or around the ring itself. benthamscience.comwikipedia.org

A plausible mechanism for a Dimroth-type rearrangement in a 1-substituted 1,2,4-triazole would involve protonation (or interaction with a base), followed by cleavage of one of the N-N or C-N bonds to form an open-chain intermediate. beilstein-journals.org Rotation around the single bonds in this intermediate, followed by recyclization, could lead to an isomeric triazole. The presence of aliphatic substituents on the ring has been observed to facilitate this type of rearrangement. benthamscience.com For 1H-1,2,4-Triazole, 1-(1-methylpropyl)-, such a rearrangement could potentially lead to the formation of the corresponding 4-(1-methylpropyl)-4H-1,2,4-triazole isomer under appropriate conditions.

Functionalization of the Alkyl Chain and Triazole Ring

Functionalization of 1H-1,2,4-Triazole, 1-(1-methylpropyl)- can be targeted at either the triazole ring or the 1-methylpropyl (sec-butyl) side chain.

Ring Functionalization: As discussed previously, the triazole ring can be functionalized through:

Electrophilic substitution at N-4: This leads to the formation of quaternary triazolium salts. nih.gov

Nucleophilic substitution at C-3 and C-5: This is often achieved through modern C-H activation/functionalization methods, such as palladium- or copper-catalyzed arylation, which typically shows regioselectivity for the C-5 position in 1-alkyl derivatives. nih.govresearchgate.net

Alkyl Chain Functionalization: The 1-methylpropyl group offers sites for chemical modification typical of aliphatic hydrocarbons.

Radical Reactions: The saturated alkyl chain is susceptible to free-radical reactions, such as halogenation (e.g., bromination or chlorination) under UV light. This would lead to a mixture of halogenated isomers, with substitution likely favoring the tertiary carbon atom (C-1 of the propyl chain) due to the higher stability of the resulting tertiary radical.

Oxidation: Strong oxidizing agents can potentially oxidize the alkyl chain. The specific products would depend on the reaction conditions and the oxidant used.

The introduction of functional groups onto the alkyl chain can significantly alter the physicochemical properties of the molecule. rsc.org

Table 2: Summary of Potential Functionalization Reactions

| Target Site | Reaction Type | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Triazole Ring (N-4) | Electrophilic Substitution (Alkylation) | R-X (Alkyl halide), heat | Quaternary 1-(1-methylpropyl)-4-alkyl-1,2,4-triazolium salt |

| Triazole Ring (C-5) | Nucleophilic Substitution (C-H Arylation) | Ar-Br, Pd or Cu catalyst | 1-(1-methylpropyl)-5-aryl-1H-1,2,4-triazole |

| Alkyl Chain | Free-Radical Halogenation | NBS or Cl₂, UV light | Halogenated alkyl side chain |

Advanced Applications in Materials Science and Catalysis Research

Coordination Chemistry and Ligand Design

The 1,2,4-triazole (B32235) moiety is a versatile ligand in coordination chemistry. wikipedia.org The nitrogen atoms of the ring can coordinate with a wide range of metal ions, making its derivatives, including 1-(1-methylpropyl)-1H-1,2,4-triazole, valuable building blocks for creating complex supramolecular structures and catalysts.

1,2,4-Triazole Derivatives as N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties. Derivatives of 1,2,4-triazole are effective precursors for a specific type of NHC, often called 1,2,4-triazol-5-ylidenes.

The synthesis of these NHC precursors begins with an N-substituted 1,2,4-triazole, such as 1-(1-methylpropyl)-1H-1,2,4-triazole. This starting material is then alkylated or arylated at the N4 position to generate a 1,4-disubstituted-1,2,4-triazolium salt. This salt is the direct precursor to the carbene. Deprotonation of the triazolium salt at the C5 position, typically using a strong base, yields the free NHC, which can be isolated or generated in situ to form metal complexes. ias.ac.inresearchgate.net

The substituent at the N1 position, in this case, the 1-methylpropyl group, plays a crucial role in tuning the steric and electronic properties of the resulting NHC ligand. This influences the stability, solubility, and catalytic activity of the corresponding metal-NHC complexes. For instance, nickel complexes bearing 1,2,4-triazole-based NHC ligands have been synthesized from their corresponding triazolium salts and successfully used as catalysts for the borylation of aryl bromides. researchgate.net Similarly, silver(I) complexes of N-functionalized 1,2,4-triazole-derived NHCs have been shown to be effective transmetallating agents for creating copper and gold NHC complexes. ias.ac.inresearchgate.net

| Precursor Type | N1-Substituent Example | Metal Complex | Catalytic Application |

| 1-Alkyl-4-(N-t-butylacetamido)-1,2,4-triazolium chloride | Ethyl, Isopropyl | Silver(I) | Transmetallation agent |

| 1,4-Dialkyl-1,2,4-triazolium salt | Various Alkyls | Nickel(II) | Borylation of aryl bromides |

Design and Synthesis of Chiral N-Substituted 1,2,4-Triazole Ligands for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of one enantiomer of a chiral molecule over the other, is fundamental to modern chemistry, particularly in pharmaceuticals. Chiral ligands are the cornerstone of this field, and N-substituted 1,2,4-triazoles provide a versatile platform for designing such ligands.

Chirality can be introduced into a 1,2,4-triazole ligand in several ways. One common strategy is to use a chiral N-substituent, which could be a derivative of the 1-methylpropyl group, or a more complex chiral auxiliary. For example, new chiral bis-1,2,4-triazolium salts have been prepared and used to form rhodium(I) biscarbene complexes. These complexes have been successfully applied in the asymmetric hydrogenation of prochiral olefins, achieving notable enantioselectivities. rsc.org

Another approach involves creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The catalytic asymmetric synthesis of N-aryl 1,2,4-triazoles has been achieved through a cyclodehydration reaction using a chiral phosphoric acid catalyst. nih.gov This method generates axially chiral triazoles with high enantiomeric ratios, demonstrating the potential to create sophisticated chiral environments for catalysis. nih.govrsc.org These tailored ligands are crucial for reactions where precise three-dimensional control is necessary to achieve high product selectivity.

| Ligand Type | Chiral Element | Metal | Asymmetric Reaction | Enantioselectivity (ee/er) |

| Chiral bis-1,2,4-triazole NHC | Chiral backbone | Rhodium(I) | Hydrogenation of dimethylitaconate | Up to 61% ee |

| Atropisomeric N-aryl 1,2,4-triazole | C-N axial chirality | N/A (Organocatalysis) | Cyclodehydration | Up to 91:9 er |

Formation of Metal-Organic Frameworks (MOFs) Incorporating 1,2,4-Triazole Moieties

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole ring is an excellent building block for MOFs due to its ability to bridge multiple metal centers through its nitrogen atoms. mdpi.com

N-substituted triazoles can act as linkers, but more commonly, the triazole ring itself is part of a larger, multitopic ligand, such as one also containing carboxylate groups. The triazole moiety can coordinate to metal centers, influencing the final topology and properties of the framework. For instance, zinc-based MOFs have been constructed using a 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole linker, resulting in complex 3D pillared-layer structures. acs.org

The functionalization of the triazole linker, for example through N-substitution, can tune the properties of the MOF. While the parent 1H-1,2,4-triazole is widely used, N-alkyl groups can modify the framework's hydrophobicity, pore environment, and guest-host interactions. Research has demonstrated the creation of mixed-metal (zinc and nickel) triazolate MOFs that exhibit interesting CO2 adsorption and photoluminescent properties, which are directly correlated to the structure of the triazole ligand used. rsc.org The precise design of triazole-based linkers allows for the creation of MOFs with tailored functionalities for applications in gas storage, separation, and catalysis. chemrxiv.org

Applications in Advanced Materials

The inherent electronic properties of the 1,2,4-triazole ring make it a valuable component in the design of advanced functional materials, extending its utility beyond coordination chemistry.

Organic Electronic Materials (e.g., OLEDs, PLEDs) Due to Electron-Transport Properties

The 1,2,4-triazole ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes triazole-containing molecules excellent candidates for use as electron-transport materials (ETMs) and host materials in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). nih.gov In an OLED, an ETM facilitates the movement of electrons from the cathode to the emissive layer, helping to create a balanced charge injection and recombination process, which is crucial for high efficiency.

Researchers have synthesized various bipolar host materials containing 1,2,4-triazole as the electron-accepting unit and carbazole (B46965) as the electron-donating unit. rsc.org These materials demonstrate high triplet energies and balanced charge transport, leading to high-performance blue and green phosphorescent OLEDs. For example, a host material with a 1:2 ratio of triazole to carbazole moieties yielded a green PhOLED with a maximum external quantum efficiency of 20.3% and showed minimal efficiency roll-off at high brightness. rsc.org Similarly, blue-emitting materials based on a donor-acceptor structure coupling triazole and phenanthroimidazole moieties have been used to fabricate non-doped blue OLEDs with external quantum efficiencies up to 7.3%. rsc.orgresearchgate.net The N-substituent on the triazole ring can be used to tune solubility for solution-processable devices and to modify the material's morphological stability and electronic properties. acs.org

| Material Type | Triazole Role | Device | Performance Metric | Value |

| STzDCz | Bipolar Host | Green PhOLED | Max. External Quantum Efficiency (EQE) | 20.3% |

| 4NTAZ-PPI | Bipolar Emitter | Blue OLED | Max. External Quantum Efficiency (EQE) | 7.3% |

| TAZ-PPI | Bipolar Emitter | Blue OLED | Max. External Quantum Efficiency (EQE) | 5.9% |

Functional Materials for Sensors and Energy Storage Devices

The versatility of the 1,2,4-triazole scaffold extends to materials for chemical sensing and energy applications. The nitrogen-rich structure can interact with various analytes and participate in electrochemical processes.

In the realm of energy storage, 1,2,4-triazole has been used as a nitrogen source in the synthesis of advanced catalyst materials. For example, 1,2,4-triazole was used to assist in the pyrolysis of a cobalt-based MOF (Co-MOF-74). This process yielded nitrogen-doped carbon nanotubes encapsulating cobalt nitride (Co4N) particles. The resulting material served as a high-performance bifunctional oxygen electrocatalyst for rechargeable zinc-air batteries, demonstrating excellent catalytic activity for both the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). nih.gov

Integration into Polymeric Systems for Diverse Material Properties

The incorporation of the 1,2,4-triazole moiety into polymer structures is a strategy used to develop materials with tailored properties. The triazole ring's aromaticity, high nitrogen content, and ability to form coordination complexes or hydrogen bonds make it a valuable building block in polymer chemistry. Research has shown that 1,2,4-triazole derivatives can be integrated into polymeric systems either as part of the main chain or as pendant groups, leading to applications ranging from energetic materials to coordination polymers. nih.gov

One method involves the polymerization of vinyl-substituted triazoles. For instance, energetic polymer salts have been synthesized through the free radical polymerization of 1-vinyl-1,2,4-triazolium monomer salts. These materials exhibit good thermal properties and high densities. Another approach involves the chemical modification of existing polymers. New derivatives of 1,2,4-triazole have been grafted onto a poly acryloyl chloride backbone, demonstrating that the triazole ring can be introduced onto a pre-formed polymer chain to impart new functionalities. These strategies highlight the versatility of the 1,2,4-triazole scaffold in creating advanced polymeric materials with diverse properties.

Optical Waveguide Behavior of 1,2,4-Triazole Derivatives

The unique photophysical properties of 1,2,4-triazole derivatives have led to their exploration in the field of optoelectronics. mdpi.com A notable application is their use in creating optical waveguides. Research has demonstrated that certain 4-aryl-4H-1,2,4-triazoles can self-assemble into ribbon-like supramolecular structures through organized aggregation. nih.govrsc.org These ordered assemblies have been shown to function as optical waveguides, capable of propagating photoluminescence. rsc.org This behavior stems from the specific molecular packing and intermolecular interactions that allow light to be confined and guided along the structure.

Furthermore, various studies have focused on synthesizing highly luminescent 1,2,4-triazole derivatives. By extending the π-conjugated systems attached to the triazole core, researchers have developed novel luminophores with high quantum yields of fluorescence. mdpi.comnih.gov These compounds exhibit promising emission properties that are fundamental for applications in optoelectronic devices. mdpi.com The inherent electronic characteristics of the nitrogen-rich triazole ring contribute to these valuable optical properties, suggesting that derivatives like 1H-1,2,4-Triazole, 1-(1-methylpropyl)- could also be investigated for similar applications.

Catalytic Applications Beyond Ligand Scaffolds

Beyond their role as ligands in coordination chemistry, 1,2,4-triazole derivatives have emerged as potent catalysts in their own right, particularly in the field of organocatalysis and asymmetric synthesis.

Role in Organocatalysis

The deprotonated form of 1,2,4-triazole, the triazolide anion, has been identified as a highly effective nucleophilic organocatalyst for acyl transfer reactions. This anionic species demonstrates remarkable activity in accelerating the aminolysis and transesterification of esters, often outperforming other anionic and neutral catalysts. The catalytic efficacy is attributed to the optimal pKa of the 1,2,4-triazole ring, which facilitates the formation of the active anionic catalyst in the presence of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The catalytic cycle involves the nucleophilic attack of the triazolide anion on the ester's carbonyl group, forming a reactive N-acyltriazole intermediate. This intermediate is then readily attacked by a nucleophile (an amine or an alcohol), regenerating the catalyst and yielding the final product. This process has been successfully applied to the acetylation of amines and the cyclocondensation of amino acid esters to form diketopiperazines under mild conditions.

Below is a table summarizing the effectiveness of 1,2,4-triazole in catalyzing the aminolysis of ethyl acetate (B1210297) with benzylamine.

| Catalyst (20 mol%) | Base (20 mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| None | DBU | 24 | 18 |

| 1,2,3-Triazole | DBU | 24 | 36 |

| Pyrazole | DBU | 24 | 51 |

| 1,2,4-Triazole | DBU | 24 | >95 |

| 1,2,4-Triazole | None | 24 | <5 |

Data sourced from studies on acyl transfer catalysis by the 1,2,4-triazole anion.

Asymmetric Catalysis in Organic Synthesis

The 1,2,4-triazole framework is also integral to the development of asymmetric catalysis. While the direct use of simple, achiral 1H-1,2,4-Triazole, 1-(1-methylpropyl)- as an asymmetric catalyst is not established, the triazole scaffold is a key component in the design of chiral ligands and catalysts.

A significant approach involves the synthesis of chiral N-heterocyclic carbene (NHC) ligands based on the 1,2,4-triazole skeleton. Chiral bis-1,2,4-triazolium salts have been prepared and used to generate their corresponding rhodium(I) biscarbene complexes. These complexes have been successfully applied as catalysts in the asymmetric hydrogenation of prochiral olefins, such as dimethylitaconate and methyl-2-acetamidoacrylate, achieving moderate to good enantioselectivities. The stability of the metal-ligand bond and the defined chiral environment provided by the triazole-based ligand are crucial for the stereochemical control of the reaction.

Furthermore, the importance of chirality in this class of compounds is underscored by the development of methods for the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles. In these reactions, a chiral phosphoric acid catalyst is used to control the stereoselective formation of the triazole product, yielding high enantiomeric ratios. This highlights the value of creating stereochemically defined triazole derivatives, which can, in turn, serve as building blocks for more complex chiral structures or as potential chiral catalysts themselves. The potential for developing chiral variants of 1,2,4-triazole anions for asymmetric acyl transfer is also an active area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.